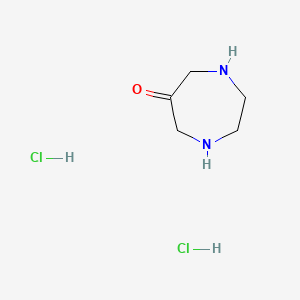
1,4-Diazepan-6-one dihydrochloride
Übersicht
Beschreibung
1,4-Diazepan-6-one dihydrochloride is a chemical compound with the molecular formula C5H12Cl2N2O. It is a white to yellow solid that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a seven-membered ring containing two nitrogen atoms and a ketone group .
Wirkmechanismus
Target of Action
The primary target of 1,4-Diazepan-6-one 2HCl, also known as Diazepam, is the gamma-aminobutyric acid (GABA) receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
1,4-Diazepan-6-one 2HCl enhances the activity of GABA, a neurotransmitter that inhibits activity in the brain . By binding to the GABA receptor, it increases the efficiency of GABA neurotransmission, leading to increased inhibitory effects within the central nervous system . This results in sedative, muscle relaxant, anxiolytic, and anticonvulsant effects .
Biochemical Pathways
The action of 1,4-Diazepan-6-one 2HCl affects several biochemical pathways. Primarily, it enhances the GABAergic pathway, leading to increased inhibition of neural activity . This can have downstream effects on various other neurotransmitter systems, including those involving serotonin, norepinephrine, and dopamine .
Pharmacokinetics
The pharmacokinetics of 1,4-Diazepan-6-one 2HCl involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is rapidly absorbed and distributed throughout the body . It is metabolized in the liver, primarily by the cytochrome P450 enzyme system, into active metabolites including nordazepam, oxazepam, and temazepam . These metabolites are then excreted in the urine .
Result of Action
The action of 1,4-Diazepan-6-one 2HCl at the cellular level results in hyperpolarization of neurons, making them less likely to become activated . This leads to its various therapeutic effects, including reduction of anxiety, induction of sleep, muscle relaxation, and prevention of seizures .
Action Environment
The action of 1,4-Diazepan-6-one 2HCl can be influenced by various environmental factors. For instance, the presence of other drugs that also act on the GABAergic system can potentiate its effects . Additionally, factors such as the patient’s age, liver function, and genetic makeup can influence its metabolism and hence its efficacy and potential for side effects .
Biochemische Analyse
Biochemical Properties
1,4-Diazepan-6-one 2HCl plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with imine reductases, which catalyze the intramolecular asymmetric reductive amination of aminoketones to produce chiral 1,4-diazepanes . This interaction is crucial for the synthesis of optically pure 1,4-diazepanes, which have pharmaceutical importance. Additionally, 1,4-Diazepan-6-one 2HCl has been studied for its potential as a human KLK7 inhibitor, which could have implications in dermatological treatments .
Cellular Effects
1,4-Diazepan-6-one 2HCl influences various cellular processes and cell types. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with human KLK7 can impact epidermal desquamation and the skin barrier function . Furthermore, the compound’s role in inhibiting specific enzymes can lead to changes in cellular metabolism and gene expression, potentially affecting cell proliferation and differentiation.
Molecular Mechanism
The molecular mechanism of 1,4-Diazepan-6-one 2HCl involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound binds to imine reductases, facilitating the reductive amination process . This binding is highly specific and involves key amino acid residues in the enzyme’s active site. Additionally, 1,4-Diazepan-6-one 2HCl can inhibit the activity of human KLK7 by binding to its active site, thereby preventing the enzyme from degrading keratin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,4-Diazepan-6-one 2HCl can change over time. The compound is relatively stable under standard storage conditions (2-8°C) and does not degrade quickly . Long-term studies have shown that its stability can be affected by factors such as pH and temperature. In vitro and in vivo studies have demonstrated that prolonged exposure to 1,4-Diazepan-6-one 2HCl can lead to sustained inhibition of target enzymes and prolonged effects on cellular function .
Dosage Effects in Animal Models
The effects of 1,4-Diazepan-6-one 2HCl vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
1,4-Diazepan-6-one 2HCl is involved in several metabolic pathways. It is primarily metabolized by imine reductases, which catalyze its conversion to chiral 1,4-diazepanes . This metabolic pathway is crucial for the compound’s pharmacological activity. Additionally, the compound can interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels in cells .
Transport and Distribution
Within cells and tissues, 1,4-Diazepan-6-one 2HCl is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as its solubility and affinity for specific cellular compartments. Studies have shown that 1,4-Diazepan-6-one 2HCl can accumulate in certain tissues, potentially enhancing its therapeutic effects .
Subcellular Localization
The subcellular localization of 1,4-Diazepan-6-one 2HCl is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its interaction with imine reductases occurs in the cytoplasm, where the reductive amination process takes place. Additionally, the compound’s localization to the endoplasmic reticulum and other organelles can influence its effects on cellular metabolism and gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diazepan-6-one dihydrochloride can be synthesized through several synthetic routes. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diazepan-6-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms in the ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketone or carboxylic acid derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1,4-Diazepan-6-one dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,4-Diazepan-6-one dihydrochloride include other diazepane derivatives and related heterocyclic compounds. Some examples are:
- 1,4-Diazepane
- 1,4-Benzodiazepine
- 1,4-Oxazepane
Uniqueness
This compound is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1,4-diazepan-6-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.2ClH/c8-5-3-6-1-2-7-4-5;;/h6-7H,1-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBCEHOLJORKMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=O)CN1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


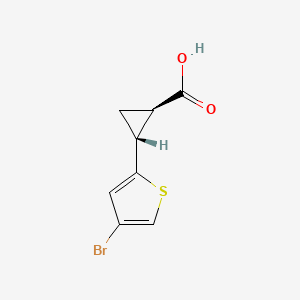

![Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B1447232.png)
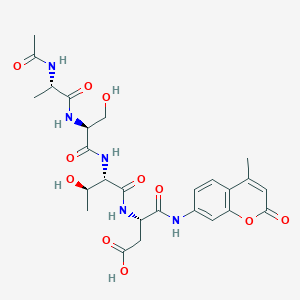

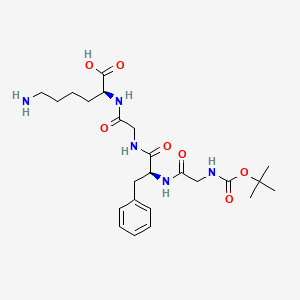
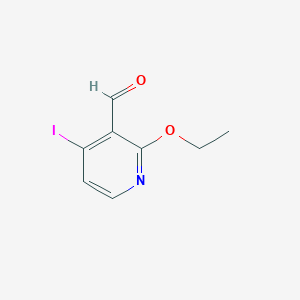
![2-[2-(2,2-Difluoroethoxy)ethoxy]ethan-1-ol](/img/structure/B1447242.png)
![2-[(2-Hydroxyphenyl)amino]pyridine-3-carbonitrile](/img/structure/B1447243.png)
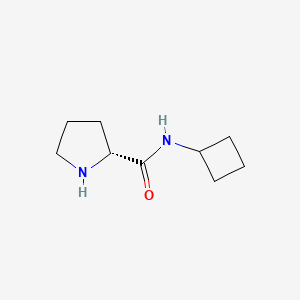
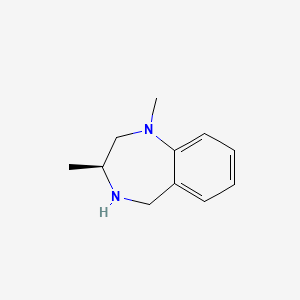
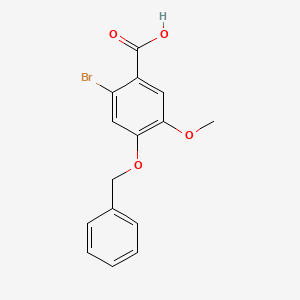
![3-(2-Azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1447251.png)
![Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride](/img/structure/B1447252.png)
